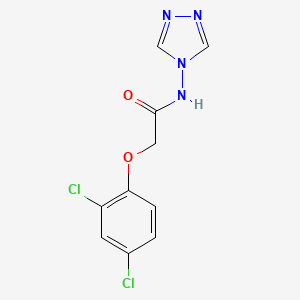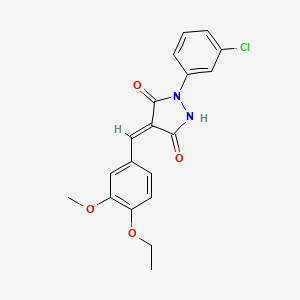![molecular formula C20H29FN2O3S B5173890 1-({1-[(4-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-3,3-dimethylpiperidine](/img/structure/B5173890.png)
1-({1-[(4-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-3,3-dimethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({1-[(4-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-3,3-dimethylpiperidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as Compound 1 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations in laboratory experiments.
Mechanism of Action
The mechanism of action of Compound 1 involves the inhibition of specific enzymes and proteins involved in the cell cycle, including cyclin-dependent kinases (CDKs) and polo-like kinases (PLKs). By inhibiting these enzymes and proteins, Compound 1 can disrupt the cell cycle and prevent the proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that Compound 1 can induce apoptosis, or programmed cell death, in cancer cells by activating specific pathways involved in cell death. Additionally, Compound 1 has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is essential for the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Compound 1 in laboratory experiments is its specificity for targeting specific enzymes and proteins involved in the cell cycle. This specificity allows for more precise and targeted experiments, which can lead to more accurate results. However, one of the limitations of using Compound 1 in laboratory experiments is its potential toxicity, which can limit its use in certain experimental conditions.
Future Directions
There are several potential future directions for research involving Compound 1. One potential direction is the development of more potent and selective inhibitors of CDKs and PLKs, which could lead to more effective cancer treatments. Another potential direction is the investigation of the potential use of Compound 1 in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness. Finally, further research is needed to investigate the potential use of Compound 1 in other diseases and conditions beyond cancer.
Synthesis Methods
The synthesis of Compound 1 involves the reaction of 4-fluorobenzylamine with piperidine-4-carboxylic acid, followed by the addition of 3,3-dimethylbutyryl chloride and sulfonyl chloride. The resulting compound is then purified using column chromatography to obtain pure Compound 1.
Scientific Research Applications
Compound 1 has been studied extensively for its potential therapeutic applications, particularly in the field of oncology. Research studies have shown that Compound 1 has the potential to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and proteins involved in the cell cycle.
properties
IUPAC Name |
(3,3-dimethylpiperidin-1-yl)-[1-[(4-fluorophenyl)methylsulfonyl]piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN2O3S/c1-20(2)10-3-11-22(15-20)19(24)17-8-12-23(13-9-17)27(25,26)14-16-4-6-18(21)7-5-16/h4-7,17H,3,8-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCJFWLYJQZAQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{hydroxy[hydroxy(phenyl)methyl]phosphoryl}propanoic acid](/img/structure/B5173808.png)
![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5173811.png)
![N~1~-allyl-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5173818.png)
![4-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)thiomorpholine](/img/structure/B5173831.png)
![dibutyl [anilino(4-methoxyphenyl)methyl]phosphonate](/img/structure/B5173834.png)

![2-benzyl-1-methyl-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B5173852.png)

![1-(1H-pyrazol-1-ylacetyl)-4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B5173860.png)


![2-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B5173874.png)
![3-benzyl-5-{2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)oxy]ethyl}-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B5173885.png)
![1,1'-methylenebis{3-[3-(dimethylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione}](/img/structure/B5173898.png)